2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is a complex organic compound characterized by the presence of two 2,3-dihydro-1,4-benzodioxin groups These groups are connected to a central 2-methylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxin: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation: The 2,3-dihydro-1,4-benzodioxin is then alkylated using a suitable alkyl halide to introduce the 6-ylmethyl group.
Amidation: The alkylated product is reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final amide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxin rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor binding, making them candidates for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxin rings could participate in π-π stacking interactions, while the amide group could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylboronic acid: Shares the benzodioxin structure but differs in functional groups, leading to different reactivity and applications.
3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid: Similar in having the benzodioxin and methyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide lies in its dual benzodioxin groups and the central amide linkage, which confer specific chemical properties and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(2,15-4-6-17-19(12-15)27-10-8-25-17)20(23)22-13-14-3-5-16-18(11-14)26-9-7-24-16/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUSQNHZVBAKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)NCC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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